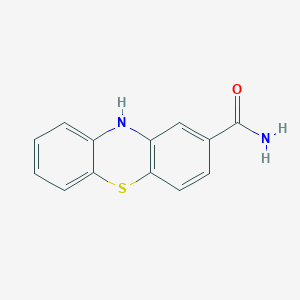
10H-phenothiazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-phenothiazine-2-carboxamide is a useful research compound. Its molecular formula is C13H10N2OS and its molecular weight is 242.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Activity
10H-phenothiazine-2-carboxamide and its derivatives have been extensively studied for their neuropharmacological properties. These compounds exhibit significant activity against various neurodegenerative diseases, including Alzheimer's disease. Research indicates that phenothiazine derivatives can act as multi-target directed ligands (MTDLs), inhibiting cholinesterases (acetylcholinesterase and butyrylcholinesterase) and modulating the endocannabinoid system, which is implicated in neurodegenerative processes .
Key Findings:
- Cholinesterase Inhibition: Several phenothiazine derivatives have shown promising results in inhibiting cholinesterases, which are crucial for neurotransmitter regulation in the brain.
- Antioxidant Properties: The antioxidant capabilities of these compounds are beneficial in mitigating oxidative stress associated with neurodegeneration .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, it has demonstrated cytotoxic effects against liver cancer cells in vitro and has been tested in vivo using zebrafish models. The compound's ability to modulate cholinesterase activity in cancer cells suggests a dual role in both neuroprotection and cancer therapy .
Case Study Summary:
- Zebrafish Model: In vivo studies indicated that certain derivatives exhibited low toxicity while effectively inhibiting cholinesterase activity, highlighting their potential as therapeutic agents in oncology .
Alzheimer’s Disease Research
A recent study focused on the development of novel phenothiazine hybrids that include this compound as a core structure. These hybrids were evaluated for their ability to inhibit amyloid-beta aggregation and cholinesterase activity, which are critical factors in Alzheimer’s pathology. The results indicated that certain derivatives possessed low micromolar activity against these targets, suggesting their potential as therapeutic agents .
Cancer Therapeutics
In the context of liver cancer, a series of phenothiazine derivatives were synthesized and screened for cytotoxicity against various cell lines. The findings revealed that some compounds significantly inhibited cell proliferation while maintaining low toxicity levels in zebrafish models, indicating their potential for further development as anticancer drugs .
Eigenschaften
Molekularformel |
C13H10N2OS |
|---|---|
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
10H-phenothiazine-2-carboxamide |
InChI |
InChI=1S/C13H10N2OS/c14-13(16)8-5-6-12-10(7-8)15-9-3-1-2-4-11(9)17-12/h1-7,15H,(H2,14,16) |
InChI-Schlüssel |
KETFITVSYVFHLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















